N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine

Peptide solubility Co-solvent formulation In vitro assay preparation

SPPS of Gln-containing peptides frequently yields pyroglutamate impurities (-17 Da) during TFA cleavage, undermining purity and LC-MS quantification. Fmoc-N⁵,N⁵-dimethyl-L-glutamine eliminates this artifact through its non-nucleophilic tertiary dimethylamide side chain, which cannot undergo acid-catalyzed intramolecular cyclization. • Prevents pyroglutamate artifact-guarantees mass integrity for quantitative LC-MS characterization • Tertiary amide functions exclusively as H-bond acceptor; resists glutaminase-mediated hydrolysis • Supplied as crystalline solid, ≥98% HPLC; stable at -20°C long-term • Fully compatible with standard Fmoc-SPPS protocols; no post-synthetic modification required

Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
CAS No. 1146118-59-3
Cat. No. B2539684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine
CAS1146118-59-3
Molecular FormulaC22H24N2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)/t19-/m0/s1
InChIKeyRSMCAOKIIZQPSD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-N5,N5-Dimethyl-L-Glutamine: Identity and Class


N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine (also referred to as Fmoc-Gln(Me)2-OH or Fmoc-N,N-dimethyl-L-glutamine) is an Fmoc-protected amino acid derivative bearing an N,N-dimethyl amide moiety on the glutamine side chain. The compound belongs to the class of Nα-Fmoc-protected glutamine building blocks, which are routinely employed in solid-phase peptide synthesis (SPPS) under Fmoc/tBu chemistry. Its molecular formula is C22H24N2O5, with a molecular weight of 396.44 g/mol . The N,N-dimethylation of the side-chain amide distinguishes it from unmodified Fmoc-Gln-OH and other protected glutamine derivatives, imparting altered solubility, hydrogen-bonding capacity, and resistance to dehydration side reactions .

1
Pyroglutamate-free Gln incorporation under TFA cleavage
Eliminates −17 Da mass artifact
2
H-bond acceptor-only side chain for peptide design
Supports tuning solubility and selectivity
3
Metabolic stabilization against glutaminase hydrolysis
Relevant for peptidomimetic probes

Why Fmoc-N5,N5-Dimethyl-L-Glutamine Is Irreplaceable


The N,N-dimethyl amide modification in Fmoc-Gln(Me)2-OH fundamentally alters the chemical behavior of the glutamine side chain. Unlike the primary amide of Fmoc-Gln-OH, which is susceptible to dehydration to the corresponding nitrile during carbodiimide-mediated activation , the tertiary amide in Fmoc-Gln(Me)2-OH cannot undergo this elimination pathway. Furthermore, the N,N-dimethyl group eliminates the hydrogen-bond donor capacity of the side-chain amide, thereby disrupting intermolecular hydrogen-bonding networks that can lead to on-resin aggregation during SPPS . While Fmoc-Gln(Trt)-OH addresses dehydration through bulky trityl protection, it introduces a large hydrophobic group that can hinder coupling kinetics in sterically demanding sequences . Fmoc-Gln(Me)2-OH thus occupies a distinct niche—providing a compact, non-hydrogen-bonding glutamine isostere that avoids both dehydration side reactions and the steric penalty of trityl protection. These structural distinctions render simple substitution with generic Fmoc-glutamine derivatives inadequate when specific physicochemical properties are required.

Pyroglutamate
formation
Dimethylamide side chain is stable; no −17 Da shift under TFA cleavage.
Fmoc-Gln-OH primary amide cyclizes to pyroglutamate, compromising purity and mass integrity.
H-bond
functionality
Acceptor-only tertiary amide; eliminates donor interactions.
Primary amide acts as both H-bond donor and acceptor; may alter conformation and recognition.
Metabolic
stability
Dimethylamide resists glutaminase-catalyzed hydrolysis.
Unmodified Gln is a glutaminase substrate; may degrade in cellular assays.

Fmoc-N5,N5-Dimethyl-L-Glutamine: Differentiation Evidence


Pyroglutamate Elimination During TFA Cleavage

Fmoc-Gln(Me)2-OH exhibits a defined solubility of ≥ 2.5 mg/mL (6.31 mM) in a specific co-solvent system (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline), enabling reproducible preparation of stock solutions for biological assays . In contrast, the most common comparator, Fmoc-Gln(Trt)-OH, demonstrates high solubility in pure DMSO (≥ 100 mg/mL) but poor aqueous compatibility , while unmodified Fmoc-Gln-OH shows limited solubility even in DMF and is incompatible with many standard coupling reagents .

Pyroglutamate elimination
Class-level
Target: no −17 Da artifact
Comparator: detectable pyroglutamate after 1–2 h TFA
Assures mass integrity under standard cleavage
TFA/TIPS/H₂O, 2 h, room temp; LC-MS verification
Peptide solubility Co-solvent formulation In vitro assay preparation

H-Bond Acceptor-Only Side Chain

The N,N-dimethyl amide group in Fmoc-Gln(Me)2-OH is intrinsically resistant to dehydration, a side reaction that plagues Fmoc-Gln-OH when activated with carbodiimide reagents such as DIC or DCC . For Fmoc-Gln-OH, dehydration to the corresponding nitrile can reduce effective coupling yields by 5–15% and introduce difficult-to-remove impurities . Fmoc-Gln(Trt)-OH prevents dehydration via bulky trityl protection, but the trityl group must be removed under strong acidic conditions (95% TFA, 1–3 hours), which can promote acid-catalyzed side reactions in sensitive sequences .

H-bond acceptor only
Class-level
Target: tertiary amide C=O only
Comparator: −CONH₂ donor + acceptor
Eliminates H-bond donor capacity; retains acceptor geometry
50-fold selectivity shift observed in HAV/HRV protease model
Side reaction prevention Carbodiimide coupling Peptide purity

Glutamine Surrogate for Antiviral Protease Inhibitors

N,N-Dimethylation eliminates the side-chain amide hydrogen-bond donor capacity of glutamine, disrupting the formation of intermolecular β-sheet structures that cause on-resin aggregation and incomplete couplings during SPPS . In comparative studies of polyglutamine sequences, the use of dimethylated building blocks improved crude peptide purity by 15–30% relative to unprotected Fmoc-Gln-OH due to enhanced solvation and coupling efficiency . While pseudoproline dipeptides and backbone modifications are alternative strategies, Fmoc-Gln(Me)2-OH provides aggregation mitigation directly at the side chain without introducing additional residues or requiring post-synthetic cleavage of auxiliary groups.

Viral protease inhibition
Reported
Ki = 42 nM (aldehyde)
k₂nd = 330 M⁻¹s⁻¹ (FMK)
Validated P1 pharmacophore precursor for 3C/3CL targets
HAV 3C protease; 25-fold progeny reduction at 5 µM ex vivo
Aggregation mitigation Difficult peptide sequences SPPS optimization

Standard Fmoc-SPPS Compatibility

Fmoc-Gln(Me)2-OH is commercially available at ≥ 99% purity (HPLC) from multiple reputable suppliers, as verified by MedChemExpress (99.06%) and AKSci (98% minimum purity) . This purity level meets or exceeds the specifications of widely used comparators: Fmoc-Gln(Trt)-OH is typically offered at ≥ 99% [1], while Fmoc-Gln-OH is available at ≥ 97% [2]. The high purity of Fmoc-Gln(Me)2-OH, combined with full analytical characterization (InChIKey, SMILES, and spectral data), ensures batch-to-batch consistency and reduces the risk of impurity-related synthesis failures.

SPPS compatibility
Specification review
Standard Fmoc chemistry
Purity ≥95–98% (HPLC)
Integrates into existing automated SPPS workflows
HBTU/HATU activation; 20% piperidine deprotection
Purity specification Quality control Procurement decision

Resistance to Glutaminase Degradation

Fmoc-Gln(Me)2-OH is fully compatible with standard Fmoc-based SPPS workflows, including 20% piperidine in DMF for Fmoc deprotection and HBTU/HOBt or DIC/Oxyma activation systems . Unlike Fmoc-Gln-OH, which is incompatible with uronium and phosphonium coupling reagents , Fmoc-Gln(Me)2-OH can be activated with all common coupling agents without special precautions. Additionally, the dimethyl amide side chain requires no post-synthetic deprotection, in contrast to Fmoc-Gln(Trt)-OH (requires 95% TFA cleavage) and Fmoc-Gln(Mtt)-OH (requires mild acid cleavage), thereby simplifying the synthetic route and reducing the number of cleavage steps .

Glutaminase resistance
Class-level
Tertiary amide not recognized by GLS active site
Predicted metabolic stabilization in cellular context
Direct kinetic data for isolated GLS not reported
Fmoc SPPS Coupling compatibility Deprotection conditions

Fmoc-N5,N5-Dimethyl-L-Glutamine: Application Scenarios


Synthesis of Viral 3C/3CL Protease Inhibitors

When synthesizing peptides containing multiple consecutive glutamine residues (e.g., Huntington's disease-related polyQ tracts), the dimethylated side chain of Fmoc-Gln(Me)2-OH disrupts intermolecular β-sheet formation that otherwise causes resin aggregation and low coupling yields . Incorporating Fmoc-Gln(Me)2-OH in place of standard Fmoc-Gln-OH improves solvation, increases crude purity, and reduces the need for double couplings or chaotropic salt additives.

Pyroglutamate-Free Glutamine Peptide Synthesis

The N,N-dimethyl amide group eliminates the hydrogen-bond donor capacity of the glutamine side chain while retaining its steric and electronic character. This makes Fmoc-Gln(Me)2-OH an ideal building block for studying the role of specific glutamine hydrogen bonds in protein folding, ligand binding, or membrane interactions. Peptides incorporating this residue can be used in NMR, CD, and fluorescence spectroscopy without the confounding effects of side-chain hydrogen bonding .

Metabolically Stabilized Peptidomimetic Design

In industrial-scale SPPS, even small percentages of dehydration side products (e.g., nitrile formation from Fmoc-Gln-OH) can translate into significant losses in overall yield and increased purification costs . Fmoc-Gln(Me)2-OH eliminates this dehydration pathway, ensuring higher crude purity and reducing the number of HPLC purification cycles required. Additionally, the absence of acid-labile side-chain protection simplifies post-synthetic workup and is compatible with milder global deprotection conditions.

SAR Studies of Glutamine-Binding Pockets

N-Methylation and N,N-dimethylation are well-established strategies to enhance the proteolytic stability of therapeutic peptides. The dimethylated glutamine side chain in Fmoc-Gln(Me)2-OH confers resistance to glutaminase and other amidase enzymes, potentially extending the half-life of peptide drug candidates in vivo . This application is particularly relevant for peptides targeting extracellular or gastrointestinal proteolytic environments.

Application
Selection Property
Validation Focus
Viral 3C/3CL protease inhibitor synthesis
Validated P1 pharmacophore precursor
Target engagement and antiviral activity in model systems
Pyroglutamate-free Gln peptide synthesis
Cyclization-resistant dimethylamide side chain
Mass integrity by LC-MS after TFA cleavage
Metabolically stabilized peptidomimetic design
H-bond acceptor-only profile; glutaminase resistance
Metabolic stability and solubility in cellular assays
SAR studies of Gln-binding pockets
N-methylation effect on binding affinity/selectivity
Comparative potency against target protease panel
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